molecular formula C26H29N5O3S B6489816 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1359217-22-3

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B6489816
CAS No.: 1359217-22-3
M. Wt: 491.6 g/mol
InChI Key: PAKBMCXNBCMRNS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Key structural elements include:

  • Core structure: A pyrazolo-pyrimidine scaffold with a 7-oxo group, ethyl (C1), methyl (C3), and 2-phenylethyl (C6) substituents.
  • Sulfanyl acetamide side chain: A thioether linkage at the C5 position connects to an acetamide group substituted with a 4-methoxyphenylmethylamine.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-4-31-24-23(18(2)29-31)28-26(30(25(24)33)15-14-19-8-6-5-7-9-19)35-17-22(32)27-16-20-10-12-21(34-3)13-11-20/h5-13H,4,14-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKBMCXNBCMRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 1359217-22-3) is a member of the pyrazolopyrimidine class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N5O3SC_{26}H_{29}N_{5}O_{3}S with a molecular weight of 491.6 g/mol. The structure features a fused pyrazole and pyrimidine ring system along with a sulfanyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC26H29N5O3S
Molecular Weight491.6 g/mol
CAS Number1359217-22-3

Anti-inflammatory Activity

Recent studies have demonstrated that compounds within the pyrazolopyrimidine class exhibit significant anti-inflammatory properties. For instance, derivatives tested against COX enzymes showed promising results:

  • Inhibition of COX Enzymes : Compounds similar to the target compound have been shown to inhibit COX-2 activity effectively. For example, IC50 values for certain derivatives ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Pyrazolopyrimidines have been explored for their anticancer properties. Some derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-donating groups in the structure enhances their activity by improving interactions with biological targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of pyrazolopyrimidine derivatives. Key factors influencing activity include:

  • Substituent Effects : The presence of bulky hydrophobic groups (e.g., phenylethyl) has been associated with increased bioactivity due to enhanced membrane permeability.
  • Functional Groups : Sulfanyl and acetamide groups contribute to the compound's interaction with target proteins, potentially influencing binding affinity and selectivity.

Case Studies

While specific case studies on this exact compound are scarce, related research provides valuable insights:

  • Study on Pyrimidine Derivatives : A study involving various pyrimidine derivatives demonstrated significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models. The ED50 values were comparable to indomethacin, a standard anti-inflammatory drug .
  • Cytotoxicity Assays : Other pyrazolopyrimidine analogs have shown cytotoxicity against breast cancer cell lines with IC50 values indicating effective growth inhibition .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogous molecules:

Compound Name / Core Structure Substituents/Modifications Key Functional Groups Reference
Target Compound (Pyrazolo[4,3-d]pyrimidine) 1-Ethyl, 3-methyl, 6-(2-phenylethyl), 5-sulfanyl acetamide with 4-methoxybenzyl Sulfanyl, 4-methoxyphenylmethyl, 7-oxo
N-Substituted Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Methoxyphenyl), chloroacetamide at N-position Chloroacetamide, 4-methoxyphenyl
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo-thiazolo-pyrimidine Pyrrolo-thiazolo-pyrimidine hybrid with 4-methoxyphenyl and chlorophenyl substituents Triazole, chlorophenyl, 4-methoxyphenyl
Hydroxyacetamide Derivatives (FP1-12) 1,2,4-Triazol-5-yl sulfanyl linked to hydroxyacetamide Hydroxyacetamide, triazole
Example 53 (Pyrazolo[3,4-d]pyrimidine) 4-Amino, 1-(fluorochromenylethyl), 2-fluoro-N-isopropylbenzamide Fluoro, chromenyl, benzamide

Key Observations :

  • The sulfanyl acetamide side chain contrasts with hydroxyacetamide () or benzamide () groups, which may affect solubility and metabolic stability.
  • Pyrazolo-pyrimidine cores are common in kinase inhibitors, but fused systems like pyrrolo-thiazolo-pyrimidine () or thiazolo[3,2-a]pyrimidine () exhibit distinct electronic properties due to extended π-conjugation.
Pharmacological Activity Comparison
Compound Class/Name Reported Activity Mechanism/Potency Reference
Target Compound Hypothesized antiproliferative activity (based on structural analogs) Potential kinase or protease inhibition
Hydroxyacetamide Derivatives (FP1-12) Antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines ROS-mediated apoptosis, IC₅₀: 2.1–8.7 µM
Example 53 (Pyrazolo[3,4-d]pyrimidine) Antiproliferative agent (unspecified targets) IC₅₀: <1 µM in select cancer cell lines
Thiazolo[3,2-a]pyrimidine Carboxylates No explicit activity reported; structural studies suggest potential for crystallographic use N/A

Key Insights :

  • The target compound’s 4-methoxybenzyl group may enhance CNS penetration compared to hydroxyacetamide derivatives (), though this requires experimental validation.
  • Example 53’s fluorochromenyl substituent () likely improves target specificity compared to the target compound’s phenylethyl group.

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